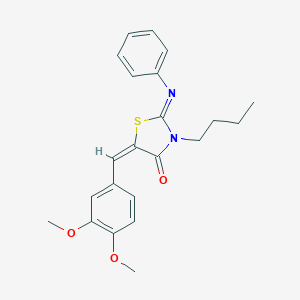![molecular formula C20H20ClN3O2S B298946 (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolone derivatives, which have been extensively studied for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing DNA damage, inhibiting the activity of topoisomerase II, and disrupting the microtubule network.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved yield and purity. Furthermore, the potential applications of this compound in other areas, such as anti-inflammatory and antioxidant therapy, should also be explored.
In conclusion, (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a promising compound with potential therapeutic applications. The research on this compound has provided valuable insights into its anticancer activity and biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action and to explore its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of (5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been reported in several research articles. One of the most commonly used methods involves the reaction of 2-chloro-3-methylaniline with 5-(piperidin-1-yl)furan-2-carbaldehyde in the presence of thiosemicarbazide and glacial acetic acid. The resulting product is then subjected to cyclization using sodium acetate and acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anticancer activity. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Eigenschaften
Produktname |
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C20H20ClN3O2S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-15(21)6-5-7-16(13)22-20-23-19(25)17(27-20)12-14-8-9-18(26-14)24-10-3-2-4-11-24/h5-9,12H,2-4,10-11H2,1H3,(H,22,23,25)/b17-12- |
InChI-Schlüssel |
HIXKYJKKNUSIGH-ATVHPVEESA-N |
Isomerische SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2 |
SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)
![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)





![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![2-[3-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B298886.png)